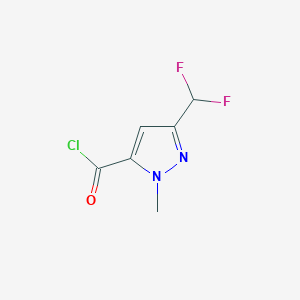

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride

Overview

Description

“3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride” is a chemical compound that is used as an intermediate in the synthesis of several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carbonyl chloride groups attached in specific positions .

Synthesis Analysis

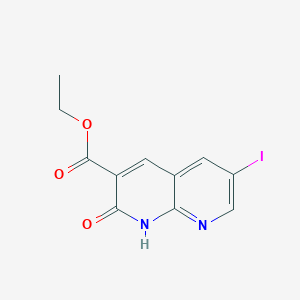

The synthesis of this compound involves several steps. The first reported synthesis was by chemists at Monsanto in 1993 . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride” has been confirmed by 1H NMR and HRMS analyses . The structure was also determined by X-ray diffraction .Chemical Reactions Analysis

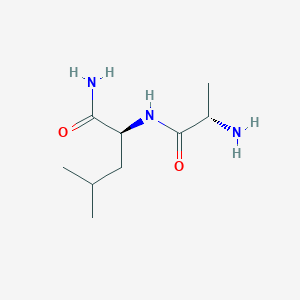

The compound is involved in various chemical reactions, particularly in the synthesis of novel 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid amides . These amides were synthesized and tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .Scientific Research Applications

Agriculture: Fungicide Development

This compound is used as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), which is crucial for energy production in cells. These fungicides are effective against a range of phytopathogenic fungi, offering protection for crops and contributing to food security .

Pharmaceutical Research: Medicinal Chemistry

In medicinal chemistry, this compound could serve as a building block for creating novel molecules with potential therapeutic effects. Its unique structure allows for the development of new drugs that target specific biological pathways .

Mechanism of Action

Target of Action

The primary target of the compound 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .

Mode of Action

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the enzyme, leading to a decrease in energy production within the cell .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway that provides energy to the cell. By inhibiting SDH, the compound disrupts this pathway, leading to a decrease in energy production .

Result of Action

The molecular and cellular effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride’s action primarily involve the disruption of energy production within the cell. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle, leading to a decrease in the production of ATP, the cell’s main source of energy .

Safety and Hazards

properties

IUPAC Name |

5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWAFHONKQTYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

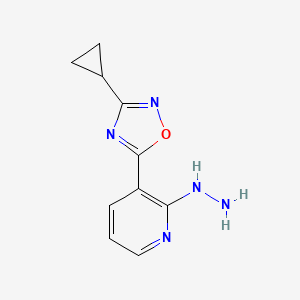

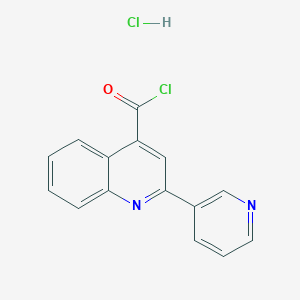

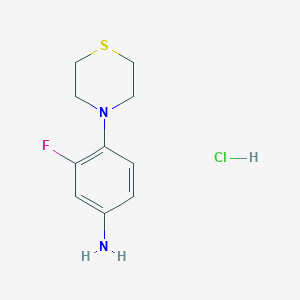

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)

![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)

![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)

![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)

![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)